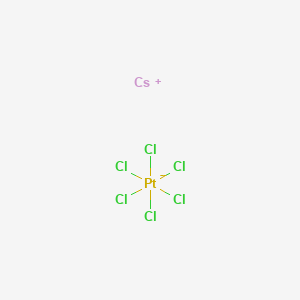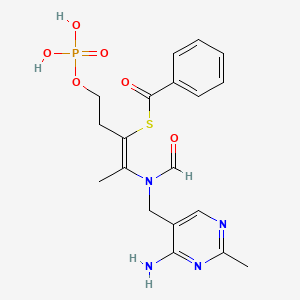
Phenylephrine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like “(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate” often involves stereoisomerism due to the presence of asymmetric centers within the molecule. An example of such synthesis is the creation of a mixture of four stereoisomers, including two racemates, as seen in the synthesis of related compounds. This process highlights the intricate methods needed to obtain specific stereoisomers with desired pharmacological profiles, where slight variations can lead to different biological activities (Howson et al., 1988).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to “(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate” involves the determination of stereochemistry and conformational preferences. The absolute configuration and the importance of stereochemistry in determining biological activity are critical aspects of such molecules, as demonstrated by the characterization of stereoisomers (Zhang et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of “(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate” can be understood by examining similar compounds. For instance, the reactivity towards specific receptors and the agonist or antagonist activity is determined by the molecular configuration, as seen in studies on beta-adrenoceptor activities (Ida et al., 1996).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical application of chemical compounds. Analyzing the physical characterization, including computational calculations like AM1 and B3LYP/6-31G* for similar molecules, provides insights into the behavior of “(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate” (Jarrahpour et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, synthesis pathways, and interaction with biological molecules, play a significant role in the application and efficacy of chemical compounds. The novel synthesis methods and characterization of similar compounds, utilizing techniques like ultrasound irradiation, highlight the innovative approaches to optimizing chemical properties for specific applications (Wang et al., 2011).
Applications De Recherche Scientifique
Occurrence and Fate in Aquatic Environments
Parabens, chemically related to the compound , are widely used in various products and have been detected in aquatic environments. They are considered emerging contaminants due to their continuous introduction into the environment, mainly through wastewater. Despite treatments that relatively eliminate parabens from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Methylparaben and propylparaben are the most common, mirroring their prevalence in consumer products. Chlorinated parabens, more stable by-products, have been detected in wastewater and natural waters but not yet in drinking water. Further studies are needed to understand their toxicity and environmental impact (Haman et al., 2015).
Biokinetics and Metabolism
A study on the metabolic fate of flavan-3-ols in humans indicated that different flavan-3-ols and their degree of polymerization have varied biokinetics and metabolite profiles in the body. This study provides insights into the metabolic pathways and potential health impacts of flavan-3-ols and related compounds, which could be relevant for understanding the metabolism of similar compounds (Wiese et al., 2015).
Pharmacological Properties
Chlorogenic acid (CGA), a phenolic acid with structural similarities to the compound , is known for its versatile biological and pharmacological roles. CGA is found in various natural sources and has demonstrated antioxidant, anti-inflammatory, cardioprotective, hepatoprotective, and neuroprotective properties. It has also been implicated in modulating lipid and glucose metabolism, potentially offering therapeutic benefits in conditions like cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize the biological and pharmacological effects of CGA, highlighting its potential as a natural food additive or therapeutic agent (Naveed et al., 2018).
Chemical Communication in Honeybees
The chemical communication within honeybee communities, involving compounds with similar structural features to the compound , plays a crucial role in maintaining the social structure and function of the hive. Pheromones, including various phenolic compounds, mediate interactions between individuals and castes, influencing behaviors such as foraging, mating, and hive defense. Understanding the chemical basis of these interactions could provide insights into the broader ecological role of phenolic compounds (Trhlin & Rajchard, 2018).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate involves the reaction of (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol with 2,3-dihydroxysuccinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under inert atmosphere. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.", "Starting Materials": [ "(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol", "2,3-dihydroxysuccinic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Suitable solvent (e.g. dichloromethane or dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol and 2,3-dihydroxysuccinic acid in a suitable solvent under inert atmosphere.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Monitor the progress of the reaction by TLC or HPLC.", "Step 4: Once the reaction is complete, filter off the precipitated dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |
Numéro CAS |
17162-39-9 |
Formule moléculaire |
C13H19NO8 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
Clé InChI |
NHKOTKKHHYKARN-NDAAPVSOSA-N |
SMILES isomérique |
CNC[C@@H](C1=CC(=CC=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









